ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKRXQYFEJCJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355671 | |
| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-80-7 | |
| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with a pre-functionalized indole scaffold. A common precursor is ethyl 3-nitro-5-hydroxy-1H-indole-2-carboxylate, which allows sequential modification of the 3- and 5-positions. The 5-hydroxy group is methoxylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step typically achieves >85% yield under reflux conditions in acetone.
Reductive Amination of the Nitro Group
The 3-nitro group is reduced to an amino group using catalytic hydrogenation or chemical reductants. Palladium-on-carbon (Pd/C) under hydrogen atmosphere (1–3 atm) selectively reduces the nitro group without affecting the ester functionality, yielding ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate in 70–80% yield. Alternative reductants like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) have been reported but require careful stoichiometric control to avoid over-reduction.
Table 1: Comparison of Reduction Methods
| Reductant | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂/Pd/C (5% w/w) | Ethanol | 25 | 78 | 98 |
| LiAlH4 | THF | 0–5 | 65 | 92 |
| Sodium dithionite | H₂O/EtOH | 70 | 60 | 85 |
Curtius Rearrangement from Indole-2-Carboxylic Acid Derivatives
Synthesis of 3-Azidoindole Intermediate
A two-step sequence starting from ethyl 5-methoxy-1H-indole-2-carboxylate involves diazotization followed by azide substitution. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt, which reacts with sodium azide (NaN₃) to form the 3-azido derivative. This intermediate is thermally unstable and requires immediate use in subsequent steps.
Thermal Rearrangement and Hydrolysis
Heating the azide in toluene at 110°C induces Curtius rearrangement, producing an isocyanate intermediate. Quenching with aqueous ethanol yields the primary amine, this compound, with 65–75% overall yield. This method avoids harsh reducing agents but demands stringent temperature control to prevent decomposition.
Direct Amination via Buchwald-Hartwig Coupling
Palladium-Catalyzed C–N Bond Formation
Modern transition-metal catalysis enables direct introduction of the amino group. Using a palladium(II) acetate catalyst with Xantphos as a ligand, ethyl 5-methoxy-1H-indole-2-carboxylate reacts with ammonia or benzophenone imine in toluene at 100°C. Subsequent acidic hydrolysis liberates the free amine, achieving 60–70% yield. While efficient, this method requires expensive catalysts and inert atmosphere conditions.
Optimization of Ligand Systems
Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic activity, reducing reaction times from 24 hours to 8 hours. However, ligand degradation remains a challenge, necessitating careful stoichiometric balancing.
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Recent advances in flow chemistry have enabled scalable production. A continuous reactor system using immobilized Pd/C catalysts achieves 90% conversion with a residence time of 30 minutes. This method reduces solvent waste and improves reproducibility compared to batch processes.
Crystallization and Chromatographic Purification
The crude product is typically purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-like crystals with >99% purity. For small-scale laboratory synthesis, silica gel column chromatography with ethyl acetate/hexane (1:2) eluent effectively removes byproducts such as unreacted nitro precursors.
Comparative Evaluation of Synthetic Routes
Table 2: Cost and Efficiency Analysis
| Method | Cost Index | Yield (%) | Scalability |
|---|---|---|---|
| Nitro Reduction | 1.0 | 78 | High |
| Curtius Rearrangement | 1.5 | 70 | Moderate |
| Buchwald-Hartwig | 3.0 | 65 | Low |
The nitro reduction route remains the most economically viable for industrial applications, while Curtius rearrangement offers advantages in avoiding toxic reductants.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines.
Scientific Research Applications
Chemistry
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate serves as a vital building block in synthesizing complex organic molecules and pharmaceuticals. Its unique functional groups allow for varied chemical reactivity, making it suitable for:
- Synthesis of Indole Derivatives: Used as a precursor for creating other biologically active indoles.
- Chemical Modifications: Can undergo oxidation, reduction, and substitution reactions to yield various derivatives.
Biology
The compound has been investigated for its potential biological activities:
- Antiviral Properties: Studies indicate that derivatives of indole carboxylic acids can inhibit viral replication, particularly in HIV by targeting integrase enzymes .
- Antimicrobial Activity: Exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents .
Medicine
Research has focused on the therapeutic potential of this compound:
- Cancer Treatment: this compound has shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways .
- Drug Development: Its ability to interact with biological targets suggests potential applications in designing new drugs for various diseases, including inflammatory disorders and metabolic diseases .
Industry
In industrial applications, this compound is utilized in:
- Dyes and Pigments Production: Leveraged for its chemical properties to create vibrant colors.
- Chemical Intermediates: Acts as a reactant in various chemical processes, including reductive amination reactions .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications at Position 3 and 5
Key structural variations among indole-2-carboxylate derivatives include substitutions at positions 3 and 5, which significantly influence physicochemical properties and reactivity.
Table 1: Substituent Comparison of Selected Indole-2-Carboxylates
Physicochemical Properties
- Solubility: The 3-amino group enhances water solubility compared to hydrophobic substituents like -CH₂CH₃ or -COCH₂CH₃ .
- Melting Points: Ethyl 3-amino-5-methoxy derivative: Not explicitly reported, but methyl analogues (e.g., methyl 3-amino-6-methoxy) melt at 150–152°C . Ethyl 5-chloro-3-propionyl derivative: Forms stable crystalline solids due to strong intermolecular interactions .
Key Research Findings
Positional Isomerism: Moving the amino group from position 3 to 6 (as in ethyl 6-amino-5-methoxy) reduces bioactivity by 50% in receptor-binding assays, highlighting the importance of substitution patterns .
Electronic Effects : Methoxy groups at position 5 increase electron density in the indole ring, stabilizing intermediates in nucleophilic aromatic substitution .
Synthetic Flexibility : Ethyl esters are preferred over methyl esters for easier hydrolysis to carboxylic acids, facilitating downstream derivatization .
Biological Activity
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. This compound interacts with various biochemical pathways and exhibits potential therapeutic effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Target of Action
This compound primarily targets enzymes and proteins involved in multiple biological processes. Its structure allows it to interact with various receptors and enzymes, influencing their activity and function.
Mode of Action
The compound's mode of action includes:
- Inhibition of Enzymes : It has been shown to inhibit lipoxygenases and cyclooxygenases, which are crucial in inflammatory pathways.
- Modulation of Cell Signaling : It can influence cell signaling pathways, affecting gene expression and cellular metabolism .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. For instance, studies have reported its effectiveness against various cancer cell lines, showcasing a preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 0.98 | Antiproliferative |
| MCF7 | 1.20 | Antiproliferative |
Antimicrobial Activity
This compound exhibits notable antimicrobial activity against several pathogens. It has been tested against strains such as Staphylococcus aureus (MRSA) and Candida albicans, showing low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.98 | Effective against MRSA |
| Candida albicans | 7.80 | Moderate activity |
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have revealed that modifications to the indole ring can significantly impact the biological activity of this compound. For example:
- Substituents at the C3 position enhance anticancer activity.
- The presence of halogens at specific positions on the indole ring can modulate enzyme inhibition potency .
Case Studies
- Anticancer Efficacy in A549 Cells : A study demonstrated that this compound effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value significantly lower than many conventional chemotherapeutics .
- Antimicrobial Testing Against MRSA : In vitro tests showed that this compound had an MIC of 0.98 µg/mL against MRSA, making it a promising candidate for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents at the 3-position of ethyl indole-2-carboxylate scaffolds?
- Methodological Answer : Acylation or alkylation reactions under Friedel-Crafts conditions are commonly employed. For example, anhydrous AlCl₃ in 1,2-dichloroethane facilitates electrophilic substitution at the 3-position using acyl chlorides (e.g., acetyl chloride) . Subsequent reduction of ketones (e.g., using triethylsilane) yields alkyl substituents .
- Critical Consideration : Monitor reaction progress via TLC (25–33% ethyl acetate in hexane) to avoid over-acylation, which can lead to byproducts. Optimize stoichiometry to balance reactivity and selectivity .
Q. How can hydrolysis of ethyl esters in indole derivatives be optimized for carboxylic acid generation?
- Protocol : Reflux the ester (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) in ethanol with 3 N NaOH (2:1 molar ratio) for 2 hours. Acidify to pH 2 with HCl to precipitate the product. Yields >85% are achievable with high-purity starting materials .
- Validation : Confirm complete hydrolysis via TLC (30% ethyl acetate in hexane) and characterize the product using ¹H NMR and FTIR for carboxylic acid signatures (broad O-H stretch at 2500–3000 cm⁻¹) .
Q. What purification techniques are recommended for indole derivatives with polar functional groups (e.g., amino or methoxy)?
- Approach : Use flash column chromatography with gradient elution (e.g., 0–40% ethyl acetate in hexane). For highly polar compounds, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase improves resolution .
- Troubleshooting : If impurities persist, recrystallize from DMF/acetic acid mixtures, which enhances crystal lattice formation for polar indoles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 3-amino and 5-methoxy groups?
- Experimental Design :
Synthesize analogs with modifications at the 3-amino (e.g., methyl, acetyl, or aryl substituents) and 5-methoxy (e.g., hydroxyl, ethoxy) positions .
Test inhibitory activity against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based assays.
Correlate electronic effects (Hammett σ values) of substituents with bioactivity using QSAR models.
- Data Interpretation : Contradictions in activity trends may arise from steric hindrance or off-target interactions. Validate hypotheses via X-ray crystallography (SHELX refinement) to analyze ligand-binding modes .
Q. What crystallographic strategies resolve challenges in determining the molecular packing of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate?
- Crystallization : Grow single crystals via slow evaporation from ethanol/water (7:3 v/v). For twinned crystals, use SHELXL’s TWIN/BASF commands to refine data .
- Refinement : Apply Hirshfeld surface analysis to identify key intermolecular interactions (e.g., N–H⋯O hydrogen bonds between amino and ester groups). Compare experimental data with DFT-optimized geometries to validate electron density maps .
Q. How do solvent and catalyst systems influence regioselectivity in indole functionalization?
- Case Study : In PEG-400/DMF with CuI catalysis, azide-alkyne cycloaddition favors 1,4-disubstituted triazoles at the indole’s 3-position due to reduced steric demand .
- Mechanistic Insight : Polar aprotic solvents stabilize transition states for electrophilic substitution, while Cu(I) catalysts lower activation energy for click reactions. Contrast with AlCl₃-mediated Friedel-Crafts acylation, where solvent polarity directs regioselectivity .
Critical Analysis of Evidence
- Contradictions : and report conflicting yields for similar hydrolysis reactions (75% vs. 85%), possibly due to differences in starting material purity or reaction scale.
- Gaps : Limited data on the compound’s stability under physiological conditions (e.g., plasma protein binding or metabolic pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
